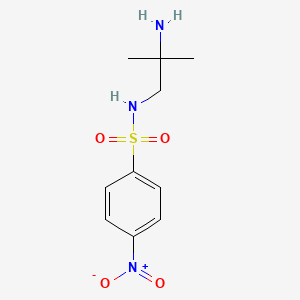

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C10H15N3O4S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-5-3-8(4-6-9)13(14)15/h3-6,12H,7,11H2,1-2H3 |

InChI Key |

YWMWBGZQDSKKPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 4-Nitrobenzene Precursors

- Starting Material: p-Nitrochlorobenzene or 4-nitrobenzene derivatives.

- Reagents: Chlorosulfonic acid and sulfur oxychloride.

- Procedure: The aromatic substrate is first sulfonated by slow addition of chlorosulfonic acid under controlled temperature (100–115 °C) to form 4-chloro-3-nitrobenzene sulfonic acid. Subsequently, sulfur oxychloride is added at a lower temperature (60–75 °C) to convert the sulfonic acid into the sulfonyl chloride intermediate.

- Yields: High yields of sulfonyl chloride (approximately 96.8%) are reported, with reaction times ranging from 1 to 6 hours depending on conditions.

Amination with 2-Amino-2-methylpropyl Derivative

- Reagents: The sulfonyl chloride intermediate is reacted with the amine, 2-amino-2-methylpropyl (a branched primary amine).

- Conditions: The sulfonyl chloride is dissolved in water, and the amine is added gradually at temperatures around 15–38 °C. The reaction proceeds over several hours (3–5 h).

- Outcome: Formation of N-(2-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide with typical yields around 90%.

Hydrolysis and Acidification

- Purpose: To convert any intermediate sulfonamide salts or side products into the desired sulfonamide form and adjust pH.

- Reagents: Sodium hydroxide (caustic soda) for hydrolysis, followed by hydrochloric acid for acidification.

- Conditions: Heating at 95–105 °C for 5 hours, then cooling and acidifying to pH ~4.5.

- Yields: Nearly quantitative conversion (99%) to the sulfonamide.

Reduction (If Applicable)

- In some related synthetic routes for sulfonamide derivatives, reduction steps are used to convert nitro groups to amino groups, but for the nitro-substituted target compound, this step may be omitted unless further modification is required.

- When reduction is performed, iron powder with acetic acid and activated carbon at 105–110 °C is used, followed by neutralization and filtration.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, sulfur oxychloride | 100–115 / 60–75 | 1–6 / 1–4 | ~96.8 | Two-step sulfonation and chlorination |

| Amination | 2-Amino-2-methylpropyl amine, aqueous medium | 15–38 | 3–5 | ~90 | Slow addition, controlled temperature |

| Hydrolysis/Acidify | NaOH, then HCl | 95–105 / RT | 5 / - | ~99 | pH adjustment to ~4.5 |

| Reduction (optional) | Fe powder, acetic acid, activated carbon | 105–110 | 6 | ~96 | For nitro to amino conversion if needed |

- The two-step chlorosulfonation process significantly reduces chlorosulfonic acid consumption and improves product yield and cost-efficiency.

- Maintaining precise temperature control during sulfonyl chloride formation is critical to avoid side reactions and ensure high purity.

- The amination step benefits from slow addition of the amine and moderate temperatures to maximize yield and minimize hydrolysis of sulfonyl chloride.

- Hydrolysis and acidification steps ensure the sulfonamide is isolated in its stable, pure form.

- Reduction steps are optional and depend on whether the nitro group is to be retained or converted to an amine.

The preparation of this compound involves a multi-step synthesis starting from 4-nitrobenzene derivatives undergoing chlorosulfonation, followed by amination with the branched amine, and finishing with hydrolysis and acidification. The process is well-documented with high yields (above 90%) and reproducible conditions. Optimization of reagent ratios, temperature, and reaction times are key to achieving high purity and yield. This methodology aligns with advanced synthetic protocols used for sulfonamide derivatives with biological and pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The sulfonamide group can be reduced to a sulfonic acid group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-nitrobenzenesulfonic acid.

Reduction: Formation of 4-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Aliphatic Sulfonamides

The following compounds share the 4-nitrobenzenesulfonamide core but differ in the amine substituent:

*Estimated based on structural analogy.

Key Observations :

- Steric Effects: The 2-methylpropyl group in the target compound introduces greater steric bulk compared to the linear 2-aminoethyl group in . This may reduce binding affinity in enzyme-active sites but improve selectivity .

Aromatic vs. Aliphatic Amine Substituents

Key Observations :

- Electronic Properties : The aromatic amine in allows for resonance stabilization, whereas the aliphatic amine in the target compound offers greater conformational flexibility.

- Biological Implications: Aromatic sulfonamides (e.g., ) are common in antibiotics due to their ability to mimic para-aminobenzoic acid (PABA), a folate synthesis intermediate. The target compound’s aliphatic chain may limit this mimicry but could be advantageous in non-antibiotic applications (e.g., enzyme inhibition) .

Functional Group Variations

Nitro Group Positioning

All compared compounds retain the nitro group at the para position, ensuring consistent electronic effects.

Hybrid Structures

and describe compounds with adamantane or pyridine moieties but lack the 4-nitrobenzenesulfonamide core. These highlight the structural diversity of sulfonamides but are less relevant for direct comparison .

Biological Activity

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound recognized for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a nitro-substituted aromatic ring. Its molecular formula is , with a molecular weight of approximately 316.34 g/mol. The presence of both amino and nitro groups contributes to its biological activity, particularly in inhibiting bacterial growth.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds valuable in treating bacterial infections .

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related sulfonamides can effectively inhibit both Gram-positive and Gram-negative bacteria, although specific data for this compound is limited. The minimum inhibitory concentration (MIC) values for similar compounds range from 50 to over 100 µM against common pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

In addition to their antibacterial properties, sulfonamides have been investigated for anti-inflammatory and analgesic activities. Compounds with similar structures have shown promise in reducing inflammation and pain in preclinical models. For example, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives using the agar dilution method. While some derivatives exhibited moderate activity against Staphylococcus aureus, others showed promising antioxidant properties without significant antimicrobial effects .

- Inhibitory Activity Against SARS-CoV-2 : Computational studies have suggested that sulfonamide derivatives could inhibit SARS-CoV-2 main protease (3CLpro). Docking studies revealed potential binding interactions that could be exploited for antiviral drug development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Sulfonamide : The initial step often includes the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine.

- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity and yield.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antibacterial, anti-inflammatory |

| N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Structure | Antimicrobial |

| N-(4-Sulfamoylphenyl)acetamide | Structure | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.